The synthesis of 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves a multi-step process. A common synthetic route includes the reaction of 2-fluorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine. The reaction is generally conducted under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial production methods may scale up these procedures using advanced techniques such as continuous flow reactors to optimize yield and purity, ensuring consistency in the final product .
The molecular structure of 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be described by its molecular formula , and it has a molecular weight of approximately 316.39 g/mol. Its structure includes:
The presence of these functional groups suggests potential interactions with biological targets, enhancing its applicability in medicinal chemistry .
2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:
The products formed from these reactions depend on the specific conditions employed, with oxidation potentially yielding carboxylic acids and reduction leading to amines or alcohols .
The physical and chemical properties of 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has several applications across different scientific domains:
The compound's versatility makes it valuable for both academic research and industrial applications .
Benzamide derivatives constitute a privileged scaffold in medicinal chemistry due to their synthetic versatility and capacity for target engagement. 2-Fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide (C₂₀H₂₃FN₂O₂, CID 16892519) belongs to a subclass defined by three critical structural features: a fluorinated aromatic ring, a tertiary amine-containing morpholine, and an alkyl spacer connecting these domains [1] [3]. This molecular triad differentiates it from simpler benzamides like N-(3-morpholinopropyl)benzamide (CID 2168323) or N-(3-(2-phenylmorpholino)propyl)benzamide (CID 16892567), which lack strategic fluorination [2] [3].
The compound’s architecture enables precise spatial orientation of pharmacophoric elements:
Table 1: Structural Components of Key Benzamide Derivatives
Compound Name | Benzamide Substitution | Morpholine Variation | Linker Length | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|
2-Fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide | 2-Fluoro | 2-Phenylmorpholine | C3-propyl | C₂₀H₂₃FN₂O₂ | 350.41 |
N-(3-Morpholinopropyl)benzamide | Unsubstituted | Morpholine | C3-propyl | C₁₄H₂₀N₂O₂ | 248.33 |
N-(3-(2-Phenylmorpholino)propyl)benzamide | Unsubstituted | 2-Phenylmorpholine | C3-propyl | C₂₀H₂₄N₂O₂ | 332.43 |
X-ray crystallographic studies of analogous fluorinated benzamides reveal that ortho-fluorination induces subtle planar distortions in the amide bond (C1-C7(O1)-N1-C8 segment), altering hydrogen-bonding capacity and crystal packing behavior compared to meta- or para-fluorinated isomers [9] [10]. This stereoelectronic perturbation is critical for target discrimination.
The ortho-fluorine atom in this compound is not a passive substituent but a dynamic modulator of molecular properties. Key fluorine-induced effects include:
Table 2: Impact of Fluoro-Substitution Position on Benzamide Properties
Substitution Pattern | Amide Bond Geometry | Intramolecular Interactions | Crystal Packing Behavior |
---|---|---|---|
Ortho-fluoro (e.g., o-FPhB) | Near-planar (deviation <5°) | N-H···F, C-H···F dominant | Parallel sheets via C-H···Cg, C-F···Cg |
Meta-fluoro (e.g., m-FPhB) | Moderately twisted (10–15°) | Weak C-H···F | Similar to ortho but less dense |
Para-fluoro (e.g., p-FPhB) | Highly twisted (23–25°) | N-H···O interpeptide bonds | 3D networks via N-H···O=C |
The 2-phenylmorpholine moiety delivers three distinct pharmacological advantages:
Morpholine-containing inhibitors like staurosporine derivatives demonstrate that the N-atom’s spatial orientation relative to the benzamide carbonyl is critical for blocking ATP-binding sites in kinases [5] [8]. Molecular modeling confirms the propyl-linked morpholine in this compound positions the nitrogen 5.2–5.8 Å from the benzamide carbonyl—an optimal distance for bidentate target engagement.
Table 3: Bioactivity of Morpholine-Containing Pharmacophores in Therapeutic Agents
Compound Class | Target | Role of Morpholine | Structural Outcome |
---|---|---|---|
Staurosporine derivatives (e.g., Patent HU230798B1) | FLT3 kinase | H-bond acceptor in hinge region; hydrophobic contact | 10–100 nM IC₅₀ against AML cell lines |
3-Morpholino-linked indoles (e.g., Kv1.5 inhibitors) | Potassium channels | Conformational constraint for pore blockade | 70.8% inhibition at 100 μM; vasodilation >90% |
Benzamide-morpholine hybrids | Kinases/ion channels | Solubility enhancer; metabolic stabilizer | Improved oral bioavailability vs. non-morpholine analogs |
The development of 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is rooted in three evolutionary phases of benzamide-based drug discovery:
Early Benzamide Therapeutics (1970s–1990s): Initial compounds like clebopride and metoclopramide established benzamides as dopamine D2 antagonists but suffered from off-target effects (extrapyramidal symptoms). Structural refinements focused on substituent variation rather than core hybridization [7].
Fluorine Incorporation Era (Late 1990s–2010s): Seminal work on fluorinated kinase inhibitors (e.g., nilotinib) demonstrated fluorine’s role in enhancing binding affinity. Parallel studies on fluorinated benzamides revealed that ortho-fluorination improved blood-brain barrier penetration by 2–3 fold versus non-fluorinated analogs, enabling CNS applications [7] [10]. Patent US20200038350A1 highlighted fluorinated benzamides as Wnt/β-catenin pathway modulators for oncology and metabolic diseases, validating fluorine’s broad utility [7].
Morpholine Integration Phase (2010s–Present): Staurosporine derivatives (HU230798B1) established 2-phenylmorpholine as a privileged scaffold for kinase inhibition, particularly against FLT3-driven acute myeloid leukemia [5]. Concurrently, research on Kv1.5 channel blockers revealed that morpholine-linked indoles exhibited exceptional atrial selectivity (>100x vs. ventricular channels) [6]. These advances catalyzed the strategic fusion of fluorinated benzamides with optimized morpholino groups via flexible linkers.
The synthesis of 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide represents a deliberate hybridization strategy: it merges the metabolic stability of ortho-fluorinated benzamides with the target versatility of 2-phenylmorpholine. Patent activity suggests its structural analogs are being evaluated as multikinase inhibitors (targeting FLT3, PKC, and Aurora kinases) and atrial-selective antiarrhythmics [5] [7] [8]. The compound’s progression exemplifies modern fragment-based drug design, where crystallographic data on fluorobenzamide-morpholine interactions (e.g., C-F···H-N distances of 2.17–2.75 Å) directly informed linker optimization [9] [10].
Table 4: Historical Milestones in Benzamide-Based Drug Development
Time Period | Key Advance | Representative Agents | Impact on Current Compound Design |
---|---|---|---|
1970–1990 | Non-fluorinated benzamide D2 antagonists | Metoclopramide, clebopride | Established benzamide core as CNS-active scaffold |
1995–2010 | Ortho/meta-fluorinated benzamides | Flubenzapride (GI motility agent) | Demonstrated fluorine-enhanced bioavailability |
2005–2015 | Morpholine-containing kinase inhibitors | Staurosporine derivatives (HU230798B1) | Validated 2-phenylmorpholine for kinase targeting |
2015–Present | Hybrid fluorobenzamide-morpholine compounds | Kv1.5 inhibitors (Front. Mol. Biosci.) | Rational linker optimization for dual pharmacophores |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1